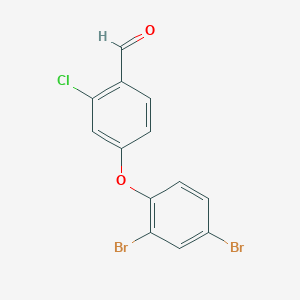

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde

Description

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H7Br2ClO2 and a molecular weight of 390.46. It is known for its unique structure, which includes both chloro and bromo substituents on a benzaldehyde backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name |

2-chloro-4-(2,4-dibromophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br2ClO2/c14-9-2-4-13(11(15)5-9)18-10-3-1-8(7-17)12(16)6-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGFIILSVBOBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde typically involves the reaction of 2,4-dibromophenol with 2-chloro-4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and bromo substituents can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Chloro-4-(2,4-dibromophenoxy)benzoic acid, while reduction yields 2-Chloro-4-(2,4-dibromophenoxy)benzyl alcohol.

Scientific Research Applications

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or disrupt cellular signaling pathways.

Comparison with Similar Compounds

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde can be compared with other halogenated benzaldehydes, such as:

2,4-Dichlorobenzaldehyde: Similar in structure but lacks the bromo substituents.

2-Chloro-3,4-dibromobenzaldehyde: Another halogenated benzaldehyde with different substitution patterns, leading to variations in reactivity and applications.

Biological Activity

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its structure features a chlorinated benzaldehyde core substituted with dibromophenoxy groups, which may influence its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound's molecular formula indicates the presence of halogen substituents, which are known to affect biological activity.

Cytotoxicity and Anticancer Activity

Preliminary investigations into related compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, benzaldehyde derivatives have been reported to induce apoptosis in various cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . This suggests that this compound may also possess anticancer properties worth exploring.

The biological activity of halogenated benzaldehydes is often attributed to their ability to interact with cellular targets such as enzymes and receptors. The presence of chlorine and bromine atoms can enhance lipophilicity, facilitating membrane penetration and receptor binding. Potential mechanisms include:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways or signal transduction.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress by generating ROS, leading to cell death in cancerous cells.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various halogenated phenolic compounds against clinical isolates of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting that modifications like those seen in this compound could enhance activity .

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | TBD | Potential Antimicrobial |

| 4-Bromo-phenol | 25 | Moderate |

| 3-Chloro-phenol | 30 | Moderate |

Case Study 2: Cytotoxicity Assessment

In vitro studies on structurally similar benzaldehyde derivatives revealed significant cytotoxic effects on human cancer cell lines. The mechanism was linked to increased ROS levels and subsequent apoptosis .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | A549 (Lung Cancer) |

| Benzaldehyde | 50 | HeLa (Cervical Cancer) |

| 3-Bromo-benzaldehyde | 40 | MCF7 (Breast Cancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.